molecular formula C31H42BrP B12337931 13,13,13-triphenyltridecylphosphanium;bromide

13,13,13-triphenyltridecylphosphanium;bromide

Cat. No.: B12337931
M. Wt: 525.5 g/mol
InChI Key: FBZIMPBIRDIKBI-UHFFFAOYSA-N
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Description

13,13,13-Triphenyltridecylphosphanium;bromide is an organophosphorus compound characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its unique structure, which includes three phenyl groups attached to a tridecyl chain, making it a significant molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,13,13-triphenyltridecylphosphanium;bromide typically involves the reaction of triphenylphosphine with a tridecyl halide under controlled conditions. The reaction is usually carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The general reaction can be represented as: [ \text{Ph}3\text{P} + \text{C}{13}\text{H}_{27}\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{C}_{13}\text{H}_{27}\text{Br}- ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 13,13,13-Triphenyltridecylphosphanium;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides are employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

13,13,13-Triphenyltridecylphosphanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13,13,13-triphenyltridecylphosphanium;bromide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include the disruption of cellular membranes and interference with enzymatic activities.

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Tetrabutylammonium bromide
  • Trihexyl tetradecyl phosphonium bromide

Comparison: Compared to these similar compounds, 13,13,13-triphenyltridecylphosphanium;bromide is unique due to its longer tridecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity characteristics.

Properties

Molecular Formula

C31H42BrP

Molecular Weight

525.5 g/mol

IUPAC Name

13,13,13-triphenyltridecylphosphanium;bromide

InChI

InChI=1S/C31H41P.BrH/c32-27-19-8-6-4-2-1-3-5-7-18-26-31(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27,32H2;1H

InChI Key

FBZIMPBIRDIKBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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